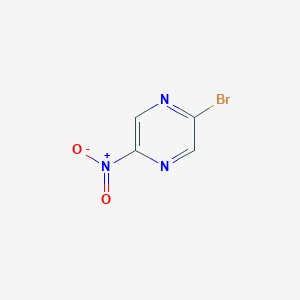

2-Bromo-5-nitropyrazine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-nitropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrN3O2/c5-3-1-7-4(2-6-3)8(9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODWTNYHOYDRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555635 | |

| Record name | 2-Bromo-5-nitropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117103-53-4 | |

| Record name | 2-Bromo-5-nitropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Nitropyrazine and Its Precursors

Strategies for Introducing Bromo and Nitro Functionalities onto the Pyrazine (B50134) Ring

The introduction of bromo and nitro groups onto the pyrazine ring is achieved through several synthetic routes. These strategies include direct halogenation and nitration, as well as the transformation of existing functional groups. Pyrazine itself is an electron-deficient heterocycle, which influences the conditions required for these electrophilic substitution reactions. researchgate.net

A common and effective strategy for the regioselective introduction of a halogen atom onto an aromatic ring is through the deamination of a corresponding amino-substituted precursor. This process typically involves the conversion of a primary amine into a diazonium salt, which is an excellent leaving group (N₂) and can be subsequently replaced by a halide. masterorganicchemistry.com This approach is particularly useful for heterocyclic systems like pyrazine.

The bromo-deamination of an aminopyrazine is a classic example of a Sandmeyer-type reaction. wikipedia.orgbyjus.com This two-step process begins with the diazotization of a primary aromatic amine, such as 2-amino-5-nitropyrazine, to form a diazonium salt. byjus.com This conversion is accomplished using a nitrosating agent, which is typically nitrous acid (HNO₂) generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C) to ensure the stability of the diazonium intermediate. mnstate.edueuropa.eu

Following the formation of the diazonium salt, a nucleophilic substitution reaction is initiated by introducing a copper(I) salt, specifically copper(I) bromide (CuBr). masterorganicchemistry.com The copper(I) catalyst facilitates the replacement of the diazonium group with a bromine atom, releasing nitrogen gas and yielding the desired brominated pyrazine. wikipedia.orgbyjus.com The reaction is an example of a radical-nucleophilic aromatic substitution. wikipedia.org

Table 1: Reaction Conditions for Sandmeyer-type Bromination of Amino-aromatics This table presents typical conditions for the Sandmeyer reaction, primarily based on pyridine (B92270) analogs, which serve as a model for pyrazine systems.

| Starting Material | Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | HBr (48%), Br₂, NaNO₂ | -5 °C to 0 °C | 83.8% | chemicalbook.com |

| 2-Aminopyridine | HBr, H₂SO₄, Br₂, NaNO₂ | -10 °C to 0 °C | Not specified | google.com |

| 2-Aminopyridine | 40% HBr, Nitrogen trioxide | Not specified | Not specified | orgsyn.org |

The introduction of a nitro group onto the pyrazine ring via electrophilic aromatic substitution is challenging due to the electron-deficient nature of the ring, a consequence of the two electronegative nitrogen atoms. researchgate.net However, the presence of activating groups on the ring can facilitate nitration. researchgate.net The reaction typically requires strong nitrating agents, such as a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), or potassium nitrate (B79036) (KNO₃) in sulfuric acid. researchgate.netresearchgate.net

The regioselectivity of the nitration is dictated by the electronic properties and positions of existing substituents on the pyrazine ring. researchgate.net For instance, the nitration of 3-hydroxypyrazine-2-carboxamide (B1682577) with KNO₃/H₂SO₄ occurs at the C-6 position, yielding 3-hydroxy-6-nitropyrazine-2-carboxamide. researchgate.net

Table 2: Research Findings on Nitration of Pyrazine and Pyridine Derivatives

| Substrate | Nitrating System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Dimethoxypyrazine | 20% Oleum, KNO₃ | Room Temperature, 3h | Nitrated product | 65% | researchgate.net |

| 3-Hydroxypyrazine-2-carboxamide | KNO₃, H₂SO₄ | 0°C | 3-Hydroxy-6-nitropyrazine-2-carboxamide | 27.4% | researchgate.net |

| 2-Aminopyridine | Conc. H₂SO₄, Fuming HNO₃ | <10 °C to 58 °C, 12h | 2-Amino-5-nitropyridine | 91.7% | chemicalbook.com |

Deamination and Halogenation Reactions of Aminopyrazines

Functional Group Interconversions on Pyrazine Scaffolds Leading to 2-Bromo-5-nitropyrazine

Functional group interconversion (FGI) is a powerful strategy in multi-step organic synthesis that involves converting one functional group into another. wikipedia.orgalmerja.com This approach is central to preparing this compound from readily available precursors.

A key pathway involves starting with 2-amino-5-bromopyrazine. The amino group can be converted to a nitro group through oxidation. Reagents such as peracetic acid or meta-chloroperbenzoic acid (m-CPBA) are effective for this transformation on similar heterocyclic systems. google.comgoogle.com A patent describes the oxidation of an amino group to a nitroso derivative, which is then further oxidized to the final nitro compound. google.com

Conversely, another FGI route starts with 2-amino-5-nitropyrazine. chemicalbook.com In this case, the amino group is transformed into a bromo group using the Sandmeyer reaction, as detailed in section 2.1.1.1. This sequence highlights the versatility of the amino group as a synthetic handle, allowing for its conversion into either a nitro or a bromo substituent depending on the desired synthetic sequence.

Optimization of Reaction Conditions for Enhanced Regioselectivity and Reaction Yields

Optimizing reaction conditions is critical for maximizing the yield and controlling the regioselectivity of substitution on the pyrazine ring.

For regioselectivity , the directing effects of existing substituents are paramount. In nucleophilic aromatic substitution (SNAr) on dichloropyrazines, an electron-withdrawing group at the 2-position directs the incoming nucleophile to the 5-position, whereas an electron-donating group at the 2-position directs it to the 3-position. researchgate.net This principle is crucial when planning the sequence of bromination and nitration, as both the bromo and nitro groups are electron-withdrawing and will influence the position of subsequent reactions.

For enhancing reaction yields , several parameters can be adjusted. Studies on the halogenation of 2-aminopyrazine (B29847) have shown that the choice of solvent and energy source can dramatically impact the outcome. d-nb.info For example, using acetonitrile (B52724) as a solvent and employing microwave irradiation significantly improved the yields of both mono- and di-brominated products compared to conventional heating. d-nb.info Optimization of the nitration of 3-hydroxypyrazine-2-carboxamide found that a substrate-to-KNO₃ ratio of 1:2 in a specific volume of sulfuric acid at 0°C provided the best results. researchgate.net Similarly, the synthesis of 2-bromopyridine (B144113) can be improved by carefully controlling the temperature and the rate of addition of reagents to minimize side reactions. chemicalbook.com

Chemical Reactivity and Mechanistic Studies of 2 Bromo 5 Nitropyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyrazine (B50134) ring in 2-bromo-5-nitropyrazine is highly activated towards nucleophilic attack. This is a consequence of the two ring nitrogen atoms and the powerful electron-withdrawing nitro group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The bromine atom at the 2-position serves as a good leaving group in these reactions.

The bromo substituent at the 2-position is the primary site for nucleophilic aromatic substitution, allowing for the introduction of a wide array of functionalities. This displacement is a key strategy for the diversification of the pyrazine core. A notable example involves the reaction of this compound with amines. For instance, it can undergo nucleophilic displacement with 2-(tetrahydropyran-2-yloxy)-ethylamine to introduce an ether-protected aminoethyl side chain. google.com This type of reaction is fundamental in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. google.com

Another documented SNAr reaction involves the displacement of the bromo group by a carbanion. In a specific case, this compound was reacted with the sodium salt of 1,1-dicyanopent-4-yne, generated from the corresponding dinitrile and sodium hydride in tetrahydrofuran (B95107) (THF). epdf.pub This reaction leads to the formation of 2,5-bis(1,1-dicyanopent-4-ynyl)pyrazine, indicating that under these conditions, both the bromo and the nitro group are displaced. epdf.pub

| Reactant | Nucleophile | Conditions | Product | Yield |

| This compound | 2-(Tetrahydropyran-2-yloxy)-ethylamine | Conventional displacement methods | 2-{[2-(Tetrahydropyran-2-yloxy)ethyl]amino}-5-nitropyrazine | N/A |

| This compound | HC≡CCH₂CH₂CH(CN)₂ / NaH | THF, N₂, 20°C | 2,5-Bis(1,1-dicyanopent-4-ynyl)pyrazine | 48% epdf.pub |

While the bromo group is the more conventional leaving group, the nitro group at the 5-position can also be displaced by strong nucleophiles, especially under forcing conditions. The reaction leading to 2,5-bis(1,1-dicyanopent-4-ynyl)pyrazine demonstrates that the nitro group is susceptible to substitution. epdf.pub The high degree of activation of the pyrazine ring allows for such double displacement reactions, which significantly remodels the core structure. The reactivity of the nitro group as a leaving group is a characteristic feature of highly electron-deficient aromatic systems.

Through nucleophilic aromatic substitution, various functional groups can be installed on the pyrazine ring, primarily at the 2-position. These include, but are not limited to:

Amino groups: By reaction with primary or secondary amines. google.com

Alkoxy groups: By reaction with alkoxides. google.com

Carbon-based nucleophiles: As seen with dicyanoalkynyl anions. epdf.pub

This versatility makes this compound a key intermediate for creating libraries of substituted pyrazines for applications such as drug discovery, where it has been utilized in the synthesis of glucokinase activators. google.com

General Transformation Pathways Involving the Pyrazine Ring System

Beyond SNAr reactions, the functional groups of this compound enable other important synthetic transformations, including reduction of the nitro group and metal-catalyzed cross-coupling reactions.

The nitro group of this compound can be readily reduced to an amino group. This transformation is crucial as it converts a strongly electron-withdrawing group into a strongly electron-donating group, fundamentally altering the electronic properties and reactivity of the pyrazine ring. The resulting 2-bromo-5-aminopyrazine is a valuable intermediate for further functionalization. Standard reduction methods, such as catalytic hydrogenation (e.g., using H₂ with a palladium catalyst) or using metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl), are typically effective for this purpose. The presence of this amino group opens up further synthetic possibilities, including diazotization reactions or amide bond formations. Patent literature confirms that the reduction of the nitro group is a key step in synthetic sequences starting from this compound. google.com

The bromo substituent provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

Suzuki-Miyaura Coupling: this compound can participate in Suzuki-Miyaura coupling reactions with aryl or heteroaryl boronic acids. google.com This reaction allows for the synthesis of 2-aryl-5-nitropyrazines, which are important scaffolds in medicinal chemistry. The general reaction involves a palladium catalyst, a base, and a suitable solvent to couple the pyrazine core with a boronic acid derivative. google.com

Sonogashira Coupling: The Sonogashira reaction enables the coupling of terminal alkynes with aryl halides. This compound is a suitable substrate for this reaction, allowing for the introduction of alkynyl moieties at the 2-position. google.com This creates 2-alkynyl-5-nitropyrazines, which are versatile intermediates for further transformations, such as the synthesis of more complex heterocyclic systems.

These cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for the construction of complex molecular architectures based on the pyrazine core.

Formation of Fused Heterocyclic Systems via Cyclization Reactions

The synthesis of fused heterocyclic systems from this compound is a powerful strategy for the construction of novel chemical entities with potential applications in medicinal chemistry and materials science. This typically involves a two-step sequence: an initial SNAr reaction with a bifunctional nucleophile, followed by an intramolecular cyclization to form the new heterocyclic ring.

The construction of imidazolo[1,2-a]pyrazines, specifically the 6-nitro-substituted derivatives, can be envisioned to proceed through the reaction of this compound with an appropriate amino alcohol or a precursor that can generate an amino group adjacent to a carbonyl or its equivalent. A common and direct approach involves the reaction of a 2-aminopyrazine (B29847) derivative with an α-haloketone. nih.govnih.gov In the context of this compound, a plausible synthetic route would first involve the substitution of the bromine atom with an amino group to yield 2-amino-5-nitropyrazine. This intermediate can then undergo a condensation and cyclization reaction with an α-haloketone, such as chloroacetaldehyde (B151913) or a substituted α-bromo ketone, to furnish the desired 6-nitroimidazo[1,2-a]pyrazine ring system. nih.gov

The general reaction scheme is as follows:

Amination: this compound reacts with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection, to yield 2-amino-5-nitropyrazine.

Cyclization: The resulting 2-amino-5-nitropyrazine is then treated with an α-haloketone. The amino group of the pyrazine attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular nucleophilic attack of the pyrazine ring nitrogen onto the carbonyl carbon, which after dehydration, leads to the formation of the fused imidazole (B134444) ring.

Table 1: Plausible Reaction Scheme for the Synthesis of 6-Nitroimidazo[1,2-a]pyrazines

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound | 1. NH3 (or equivalent) 2. Deprotection (if necessary) | 2-Amino-5-nitropyrazine |

| 2 | 2-Amino-5-nitropyrazine, α-Haloketone (e.g., R-CO-CH2-X) | Heat, suitable solvent (e.g., ethanol, DMF) | Substituted 6-Nitroimidazo[1,2-a]pyrazine |

The synthesis of triazolo-fused pyrazines, such as Current time information in Bangalore, IN.researchgate.netasianpubs.orgtriazolo[4,3-a]pyrazines, from this compound would likely proceed through an initial reaction with hydrazine (B178648) or a substituted hydrazine. This would form a 2-hydrazino-5-nitropyrazine intermediate, which can then undergo cyclization with a suitable one-carbon electrophile.

A general synthetic strategy involves:

Hydrazinolysis: this compound is reacted with hydrazine hydrate (B1144303) to substitute the bromine atom and form 2-hydrazino-5-nitropyrazine.

Cyclization: The resulting hydrazino derivative is then treated with a reagent that can provide the final carbon atom of the triazole ring. Common reagents for this purpose include orthoesters (e.g., triethyl orthoformate), acid chlorides, or other carbonyl compounds. The reaction with an orthoester, for example, would lead to the formation of the fused triazole ring through a condensation and subsequent cyclization-dehydration sequence.

An alternative approach for constructing a Current time information in Bangalore, IN.researchgate.netrsc.orgtriazolo[1,5-a]pyrazine system could involve the initial conversion of this compound to 2-azido-5-nitropyrazine, followed by an intramolecular 1,3-dipolar cycloaddition with a suitable dipolarophile, although this is a more complex and less direct route. rsc.org

Table 2: Postulated Reaction Pathway for the Synthesis of 6-Nitro Current time information in Bangalore, IN.researchgate.netasianpubs.orgtriazolo[4,3-a]pyrazines

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound | Hydrazine hydrate (H2NNH2·H2O) | 2-Hydrazino-5-nitropyrazine |

| 2 | 2-Hydrazino-5-nitropyrazine | Triethyl orthoformate (HC(OEt)3), acid catalyst | 6-Nitro Current time information in Bangalore, IN.researchgate.netasianpubs.orgtriazolo[4,3-a]pyrazine |

Elucidation of Reaction Mechanisms and Selectivity Patterns

The reactivity and selectivity of this compound in the formation of fused heterocyclic systems are governed by well-established principles of organic chemistry. The electron-withdrawing nitro group at the 5-position significantly influences the electronic distribution within the pyrazine ring, making the carbon atom attached to the bromine (C2) highly electrophilic.

The mechanism for the initial nucleophilic aromatic substitution (SNAr) proceeds via a two-step addition-elimination pathway. A nucleophile attacks the C2 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrazine ring and, importantly, onto the nitro group, which provides significant stabilization. The subsequent departure of the bromide leaving group restores the aromaticity of the pyrazine ring, yielding the substituted product.

The selectivity in the subsequent cyclization step is primarily dictated by the nature of the tethered nucleophilic centers and the reaction conditions. For the formation of imidazolo[1,2-a]pyrazines from 2-amino-5-nitropyrazine and an α-haloketone, the initial reaction is the nucleophilic attack of the exocyclic amino group on the α-carbon of the ketone, displacing the halide. This is followed by an intramolecular condensation involving the pyrazine ring nitrogen and the ketone carbonyl.

In the case of triazolo[4,3-a]pyrazine synthesis from 2-hydrazino-5-nitropyrazine, the terminal nitrogen of the hydrazino group is typically the more nucleophilic center and will react with the one-carbon electrophile. The subsequent cyclization involves the attack of the other hydrazino nitrogen onto the newly formed electrophilic center, followed by elimination to form the aromatic triazole ring.

The regioselectivity of these cyclizations is generally high due to the constrained geometry of the intermediates, which favors the formation of five-membered fused rings. The presence of the nitro group, while activating the initial substitution, can also influence the reactivity of the intermediates in the cyclization step and the properties of the final fused heterocyclic products.

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Nitropyrazine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of 2-Bromo-5-nitropyrazine. These methods solve the Schrödinger equation for a molecule to determine its electronic structure and associated energetic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability.

While specific, published quantum chemical studies detailing the electronic properties of this compound are limited, the methodologies are well-established. For instance, studies on analogous compounds like 2-Amino-3-bromo-5-nitropyridine utilize these calculations to determine global reactivity descriptors. researchgate.net These descriptors, such as electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S), are calculated from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity. researchgate.net A low softness value and a high electrophilicity index can suggest significant biological activity. researchgate.net

Table 1: Conceptual Global Reactivity Descriptors Calculated from HOMO-LUMO Energies (Note: This table illustrates the types of parameters derived from quantum chemical calculations, as demonstrated in studies of structurally similar nitropyridine compounds.)

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from a system. |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | The inverse of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the electrophilic nature of a molecule. |

These calculations provide a foundational understanding of the molecule's intrinsic electronic character, predicting how it will interact with other chemical species.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that correlates the electronic properties of a molecule with its electron density. scispace.com It offers a balance between accuracy and computational cost, making it ideal for studying molecules of medium size. A primary application of DFT is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov

For heterocyclic compounds, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been shown to accurately predict molecular structures. researchgate.netnih.gov The optimized geometry provides data on bond lengths, bond angles, and dihedral angles. This structural information is the starting point for calculating other properties.

DFT is also employed to investigate electronic properties such as the molecular dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β), which are crucial for understanding a molecule's response to an external electric field and its potential in non-linear optical (NLO) applications. researchgate.net A high hyperpolarizability value, for instance, suggests that a compound could be a good candidate for NLO materials. researchgate.net Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of chemical reactivity. researchgate.net

Table 2: Example of Optimized Geometrical Parameters from DFT Calculations (Note: The following data is illustrative of typical results obtained for substituted heterocycles via DFT, showing the types of parameters that would be determined for this compound.)

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C-Br | ~1.88 |

| C-N (ring) | ~1.33 - 1.38 | |

| N-O (nitro) | ~1.23 | |

| C-NO2 | ~1.48 | |

| Bond Angle | C-C-N (ring) | ~120 - 124 |

| O-N-O (nitro) | ~125 |

These detailed structural and electronic insights from DFT are invaluable for rationalizing the chemical behavior of this compound.

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy (the activation energy) is essential for understanding reaction kinetics.

For this compound, a key reaction of interest is nucleophilic aromatic substitution, where the bromine atom is displaced by a nucleophile. The electron-withdrawing nature of the pyrazine (B50134) ring and the strongly deactivating nitro group makes the carbon atom attached to the bromine an electrophilic site, susceptible to nucleophilic attack. Computational models, particularly using DFT, can simulate this process.

The investigation would involve:

Locating the Transition State: Algorithms are used to find the saddle point on the potential energy surface corresponding to the transition state of the substitution reaction.

Calculating Activation Energy: The energy difference between the reactants and the transition state is calculated to predict the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: This calculation follows the reaction path from the transition state down to the reactants and products, confirming that the located transition state correctly connects the desired species.

Such studies can predict the feasibility of different reaction pathways and guide the selection of optimal reaction conditions for synthesizing derivatives of this compound.

Molecular Dynamics Simulations for Conformational Analysis

While this compound is a relatively rigid molecule, computational methods can explore its conformational landscape. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into their dynamic behavior and conformational flexibility. manchester.ac.uk For smaller, more rigid molecules, quantum chemical methods can be used to perform a detailed conformational analysis.

A relevant example is the computational study of 5-bromo-5-nitro-1,3-dioxane, which, like this compound, is a six-membered heterocycle containing bromo and nitro substituents. researchgate.net In that study, computer simulations using quantum chemical methods (HF, DFT, and MP2) were performed to analyze its conformational possibilities. researchgate.net The study identified the global minimum energy conformer (the most stable shape) as a chair form with an axial nitro group. researchgate.net It also identified other local minima, such as a chair conformer with an equatorial nitro group and a twist-form, and mapped the transition states between these conformations. researchgate.net

A similar analysis for this compound would involve rotating the nitro group to identify the minimum energy orientation relative to the pyrazine ring. Although the pyrazine ring itself is planar, understanding the rotational barrier of the nitro group can be important for modeling its interactions with other molecules, such as in a biological active site.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can be used to interpret and verify experimental data. DFT calculations are commonly used to compute vibrational frequencies (FT-IR and Raman spectra), electronic transitions (UV-Visible spectra), and NMR chemical shifts. researchgate.netnih.gov

The process typically involves:

Optimizing the molecular geometry using a suitable DFT method (e.g., B3LYP/6-311++G(d,p)). nih.gov

Calculating the harmonic vibrational frequencies at the optimized geometry. These calculated frequencies are often systematically higher than experimental values and are corrected using a scaling factor to improve agreement.

Simulating the full spectrum, including intensities, which can then be compared directly with experimental FT-IR and FT-Raman spectra. researchgate.net

Using Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Visible spectrum. researchgate.net

This correlation between theoretical and experimental spectra provides strong evidence for the molecular structure and validates the computational model used.

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (Note: This table is a hypothetical representation of how theoretical calculations are compared with experimental data for key functional groups in a molecule like this compound.)

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Assignment |

| C-H stretch | 3105 | 3090 | Aromatic C-H stretching |

| C=N stretch | 1590 | 1582 | Pyrazine ring stretching |

| NO₂ asymmetric stretch | 1545 | 1530 | Nitro group stretching |

| NO₂ symmetric stretch | 1360 | 1350 | Nitro group stretching |

| C-Br stretch | 680 | 675 | Carbon-Bromine stretching |

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) modeling is a cornerstone of modern drug discovery and materials science. It aims to understand how the chemical structure of a compound relates to its biological activity or physical properties. brieflands.com Computational approaches are integral to SAR, helping to design new molecules with enhanced potency, selectivity, or other desired characteristics.

This compound is a valuable scaffold for SAR studies due to its reactive handles. The bromine atom can be readily displaced or used in cross-coupling reactions, while the nitro group can be reduced to an amine, which can then be further functionalized. A study on inhibitors of SLACK potassium channels provides a direct example of this approach. mdpi.com In that research, scientists used various halo-nitroarenes, including the structurally similar 2-chloro-5-nitropyrazine, as starting materials. mdpi.com

The general strategy, which is directly applicable to this compound, involves:

Library Synthesis: Creating a series of new compounds (analogs) by systematically modifying a part of the lead molecule. For this compound, this would involve replacing the bromine atom with a variety of aryl alcohols, thiols, or amines via substitution or coupling reactions. mdpi.com

Biological Testing: Evaluating the activity of each new analog against a specific biological target.

SAR Analysis: Correlating the changes in chemical structure with the observed changes in biological activity. For example, researchers might find that bulky, electron-donating groups at the 2-position increase activity, while smaller, electron-withdrawing groups decrease it.

This process allows for the identification of key molecular features responsible for activity and guides the rational design of more effective compounds. mdpi.com Computational docking and QSAR (Quantitative Structure-Activity Relationship) models can further refine this process by predicting the activity of virtual compounds before they are synthesized.

Strategic Applications of 2 Bromo 5 Nitropyrazine in Chemical Synthesis

Role as a Versatile Building Block in Organic Synthesis

2-Bromo-5-nitropyrazine is a highly reactive heterocyclic aromatic compound that serves as a crucial building block in organic synthesis. Its chemical structure, which includes a bromine atom and a nitro group on a pyrazine (B50134) ring, provides exceptional reactivity for a variety of chemical transformations. This reactivity makes it an indispensable intermediate for researchers and manufacturers in the pharmaceutical, agrochemical, and materials science industries.

The strategic placement of the bromine and nitro groups on the pyrazine ring allows for a range of reactions, including nucleophilic aromatic substitution and cross-coupling reactions, which are fundamental in advanced organic synthesis. These characteristics enable the construction of complex molecules, making it a valuable component for the development of innovative products.

Precursor for Diverse Functionalized Heterocyclic Compounds

A significant application of this compound is its role as a precursor in the synthesis of a wide array of functionalized heterocyclic compounds. These compounds are of great interest due to their diverse biological activities and applications in medicinal chemistry.

Pyrimidine (B1678525) Derivatives

Pyrimidines and their derivatives are a class of heterocyclic compounds that are integral to the structure of nucleic acids, DNA, and RNA. They are known to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, anti-malarial, anti-tumor, and antiviral properties. The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea, thiourea, or guanidine (B92328) derivative.

Quinoline (B57606) Derivatives

Quinoline-containing compounds, both natural and synthetic, represent an important class of heterocyclic compounds with a broad spectrum of biological activities. Substituted quinolines have found applications as antimalarial, anti-bacterial, antiviral, and anti-inflammatory agents. The synthesis of quinoline derivatives has attracted considerable attention, leading to the development of numerous effective synthetic methods.

Intermediate in the Construction of Complex Organic Architectures

Beyond its use in forming fundamental heterocyclic systems, this compound also serves as a key intermediate in the assembly of more complex and intricate organic architectures. Its ability to participate in palladium-catalyzed cross-coupling reactions, for instance, allows for the introduction of various aryl groups, leading to the formation of 2-aryl-5-nitropyrazines. These compounds are valuable precursors for a diverse range of more complex molecules.

Furthermore, this compound can be converted into other useful intermediates through reactions such as reduction. For example, it can be transformed into 3-amino-6-bromopyrazine, a key building block for certain quinoline-based compounds. The versatility of this compound in these transformations underscores its importance in the construction of sophisticated molecular frameworks with potential applications in drug discovery and materials science.

Exploration of Biological and Material Science Potentials of 2 Bromo 5 Nitropyrazine Derivatives

Applications in Medicinal Chemistry and Drug Discovery

The pyrazine (B50134) ring is a well-established pharmacophore, forming the core of numerous clinically significant drugs. cymitquimica.com The presence of a reactive bromine atom and an electron-withdrawing nitro group on the 2-bromo-5-nitropyrazine scaffold makes it a particularly attractive intermediate for drug discovery programs. musechem.com These functional groups provide handles for a variety of chemical transformations, allowing for the systematic modification of the molecule to optimize therapeutic activity.

Synthesis of Novel Pharmaceutical Intermediates

This compound is recognized primarily for its role as a versatile pharmaceutical intermediate. bldpharm.comlookchem.com Its chemical structure allows for a range of reactions to build more complex molecules. The bromine atom is susceptible to nucleophilic substitution, enabling the introduction of various functional groups, while the nitro group can be reduced to an amine, which can then be further functionalized. This dual reactivity is highly valuable in the multi-step synthesis of active pharmaceutical ingredients (APIs).

Although specific examples detailing the large-scale use of this compound are not extensively documented in publicly available research, its utility can be inferred from the synthesis of analogous compounds. For instance, the related compound 2-bromo-5-nitropyridine (B18158) is widely used to synthesize precursors for drugs like the anticonvulsant gabapentin (B195806) and the anticancer agent ABT-751 through reactions that could theoretically be applied to the pyrazine scaffold. nbinno.com

Table 1: Potential Pharmaceutical Intermediates from this compound

| Intermediate Class | Potential Synthetic Route | Resulting Functional Group |

|---|---|---|

| Aminopyrazines | Reduction of the nitro group | Primary Amine (-NH₂) |

| Substituted Pyrazines | Nucleophilic substitution of bromine | Ethers, Amines, Thioethers |

Design of Compounds with Potential Therapeutic Activities

The design of novel therapeutic agents often relies on building blocks that can be readily modified to explore structure-activity relationships (SAR). Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The this compound molecule offers a platform to develop new compounds with potential therapeutic value.

For example, by reacting this compound with various amines, a library of 2-amino-5-nitropyrazine derivatives could be generated for screening against various disease targets. A patent describes the synthesis of 2-(2,3-dihydroxypropyl)amino-5-nitropyrazine from 2-chloro-5-nitropyrazine, highlighting a pathway for creating derivatives with potential biological activity. google.com

Exploration of Anticancer Properties: Antimigration and Antiproliferative Activities

The development of novel anticancer agents is a significant area of research for pyrazine-based compounds. nbinno.com Studies have indicated that the presence of certain functional groups, including bromo and nitro moieties, on a pyrazine ring can contribute to antimigration and antiproliferative activities, which are crucial for combating cancer. cymitquimica.com

One study focused on the chemical transformation of various pyrazine starting materials to create a series of derivatives with potential anticancer properties. cymitquimica.com Among the compounds synthesized were structures containing bromo and nitro-functionalized pyrazine rings, such as 3-(acetylcarbamoyl)-5-bromopyrazine-2-yl acetate (B1210297) and methyl 3-amino-6-bromopyrazine-2-carboxylate. cymitquimica.com While this research did not start from this compound, it supports the principle that the combination of these functional groups on a pyrazine core is a promising strategy for developing new anticancer drug candidates. The evaluation of derivatives synthesized directly from this compound is a logical next step in this research avenue.

Contributions to Agrochemical Development

The utility of pyrazine derivatives extends beyond medicine into the field of agrochemical development. The pyrazine scaffold is present in a number of compounds developed to protect crops and enhance agricultural productivity. This compound serves as a potential starting material for the synthesis of new pesticides and herbicides. musechem.com

Synthesis of Pesticides

The development of effective and environmentally benign pesticides is an ongoing goal in the agrochemical industry. Heterocyclic compounds are frequently used as the basis for new insecticidal agents. The reactivity of this compound makes it a candidate for creating novel pesticide molecules. Although specific pesticides derived directly from this compound are not widely reported in scientific literature, related bromo-nitro substituted heterocycles are known intermediates in the synthesis of agrochemicals, including pesticides. chemimpex.com A patent for heterocyclic compounds with insecticidal activity includes structures such as 3-(2-bromo-5-pyridylmethyl)-2-(nitromethylene) thiazolidine, demonstrating the utility of the bromo-nitro-aromatic motif in this field. google.com

Synthesis of Herbicides

In addition to pesticides, pyrazine derivatives have found application as herbicides. The structural features of this compound are relevant for the synthesis of new herbicidal compounds. For example, the related compound 2-amino-5-nitropyridine, which can be synthesized from 2-bromo-5-nitropyridine, is an intermediate for the herbicide pyridate. nbinno.com This suggests a potential pathway for utilizing this compound derivatives in the development of new herbicides. The exploration of this potential could lead to new active ingredients for weed management in various agricultural settings.

Table 2: Potential Agrochemical Applications of this compound Derivatives

| Agrochemical Class | Potential Derivative Type | Rationale |

|---|---|---|

| Pesticides | Thiazolidine derivatives | Based on the activity of analogous bromo-nitro-pyridyl compounds. google.com |

Future Research Trajectories for 2 Bromo 5 Nitropyrazine

Development of Sustainable and Eco-Friendly Synthetic Methodologies (Green Chemistry)

Future research will increasingly focus on developing green and sustainable synthetic routes for both the production of 2-Bromo-5-nitropyrazine and its subsequent transformations. The principles of green chemistry aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Key areas for development include:

Catalyst-Free and Solvent-Free Reactions: Research into solid-state reactions or reactions under solvent-free conditions could significantly reduce the environmental impact. For instance, some transformations of pyrazine (B50134) derivatives have been shown to proceed efficiently without a catalyst or solvent, offering a greener alternative to traditional methods. imist.ma

Flow Chemistry: Continuous flow chemistry offers superior control over reaction parameters, such as temperature and mixing, leading to higher yields, improved safety, and easier scalability. Applying flow chemistry to the nitration and bromination of pyrazine precursors could streamline the synthesis of this compound.

Alternative Energy Sources: The use of microwave irradiation and ultrasonication as alternative energy sources can accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter timeframes compared to conventional heating.

Greener Reagents: Investigation into less hazardous reagents is crucial. For example, exploring the use of hydrogen peroxide as an oxidant in the synthesis of related nitropyridine compounds has shown promise and could be adapted for pyrazine systems. chemicalbook.com This would replace harsher or more toxic oxidizing agents.

A comparative look at potential green methodologies is presented below:

| Methodology | Potential Advantage | Research Focus |

| Flow Chemistry | Enhanced safety, scalability, and yield | Optimization of reaction conditions for nitration and halogenation steps. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Exploring rapid, high-yield transformations of this compound. |

| Solvent-Free Reactions | Reduced solvent waste, simplified purification | Investigating solid-state or neat reactions for derivatization. imist.ma |

| Biocatalysis | High selectivity, mild conditions | Engineering enzymes for the regioselective functionalization of the pyrazine core. |

High-Throughput Screening for Novel Reactivity and Applications

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating thousands of chemical reactions or compounds. Applying HTS to this compound could accelerate the discovery of novel transformations and applications.

Future HTS campaigns could focus on:

Reaction Discovery: A diverse library of potential reactants (e.g., nucleophiles, coupling partners, catalysts) can be screened against this compound to identify unexpected and novel chemical reactions. This approach can uncover new synthetic pathways that are not obvious from traditional, hypothesis-driven research.

Catalyst Screening: HTS can be employed to rapidly screen a wide array of metal catalysts and ligands for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) involving this compound. This would identify optimal catalytic systems for synthesizing complex molecules with high efficiency and selectivity.

Biological Screening: Libraries of compounds derived from this compound can be screened against various biological targets, such as enzymes and receptors. Pyrazine derivatives have shown a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov HTS could identify new lead compounds for drug discovery. rsc.org

The HTS workflow can be envisioned as a "computational funnel," where a large virtual library of potential derivatives is progressively filtered through computational models to identify the most promising candidates for synthesis and testing. harvard.edu

In-depth Mechanistic Understanding of Complex Transformations

A deeper understanding of the reaction mechanisms governing the transformations of this compound is essential for optimizing reaction conditions and predicting outcomes. The electron-withdrawing nitro group significantly activates the pyrazine ring for nucleophilic aromatic substitution (SNAr).

Future mechanistic studies should include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and visualize transition states. This can provide invaluable insights into the factors controlling regioselectivity and reactivity.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and stopped-flow UV-Vis spectroscopy, can be used to detect and characterize transient intermediates, providing direct evidence for proposed reaction mechanisms.

Kinetics and Isotope Effect Studies: Detailed kinetic studies can help elucidate the rate-determining steps of reactions. The "element effect," which compares the reactivity of different halogens (e.g., bromine vs. chlorine), can serve as a criterion to distinguish between different mechanistic pathways in nucleophilic aromatic substitution. acs.org

Understanding the subtle interplay between the pyrazine nitrogen atoms, the nitro group, and the bromine leaving group is key. For example, research on the electrochemical reduction of similar α-bromoamides has revealed complex mechanisms involving carbanion formation and subsequent cyclization reactions, suggesting that the electrochemical behavior of this compound could be a rich area of investigation. rsc.org

Expansion into Emerging Fields of Chemical Biology and Material Innovation

The unique electronic and structural features of the this compound scaffold make it an attractive candidate for applications beyond traditional organic synthesis.

Chemical Biology: this compound can serve as a core structure for the development of novel chemical probes to study biological systems. Its reactivity allows for the attachment of fluorophores, affinity tags, or photo-crosslinkers. These probes could be used to identify protein targets, visualize cellular processes, or modulate biological pathways. Pyrazine derivatives are already being explored for their potential as kinase inhibitors and other bioactive agents. nih.govgoogle.com

Materials Science: The electron-deficient nature of the nitropyrazine ring suggests potential applications in materials science, particularly in the field of organic electronics. Pyrazine-based compounds can be used as building blocks for:

Organic Semiconductors: Incorporation into conjugated polymers or small molecules for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Functional Polymers: Use as a monomer to create polymers with specific optical, electronic, or thermal properties.

Redox-Active Materials: The potential for the nitro group to undergo reversible reduction makes derivatives interesting for applications in redox-flow batteries or as electrochromic materials. harvard.edu

The versatility of this compound as a synthetic intermediate opens the door to creating a wide array of functional materials and biologically active molecules previously unexplored. tandfonline.commdpi.com

Q & A

Q. Basic

- ¹H/¹³C NMR : The deshielded aromatic proton at δ 8.9–9.2 ppm (pyrazine ring) and absence of symmetry in splitting patterns confirm substitution patterns.

- IR Spectroscopy : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Br stretching (~600 cm⁻¹) are diagnostic.

- Mass Spectrometry : Molecular ion peaks at m/z 202 (C₄H₂BrN₃O₂⁺) and isotopic splitting (¹⁹Br/⁸¹Br) validate the bromine presence .

How do electronic effects of bromo and nitro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

Q. Advanced

- Nitro Group : Strong electron-withdrawing effect activates the pyrazine ring for SNAr but directs nucleophiles to the meta position relative to itself.

- Bromo Group : Acts as a leaving group but also deactivates the ring slightly. Competitive elimination (via E2) can occur under basic conditions.

To enhance reactivity, use polar aprotic solvents (DMF, DMSO) and catalysts (e.g., CuI) for cross-coupling reactions .

What strategies are recommended for resolving contradictions in reported reaction yields or spectroscopic data for derivatives of this compound?

Q. Advanced

- Reproducibility Checks : Verify solvent purity, reaction atmosphere, and equipment calibration.

- Cross-Validation : Compare data across databases (e.g., Reaxys, SciFinder) and replicate published protocols.

- Advanced Characterization : Use X-ray crystallography (e.g., for ambiguous NOE effects) or 2D NMR (COSY, HSQC) to resolve structural conflicts .

How can computational chemistry methods predict reaction pathways or regioselectivity in this compound derivatives?

Q. Advanced

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent effects on transition states.

- Software Tools : Gaussian or ORCA for energy profiling; VMD for visualizing charge distribution .

What are the critical considerations for handling and storing this compound to maintain its stability during experimental procedures?

Q. Basic

- Storage : Keep in amber vials under argon at –20°C to prevent photodegradation and hydrolysis.

- Handling : Use gloveboxes for moisture-sensitive reactions. Avoid contact with reducing agents (risk of nitro group reduction) .

What methodologies are employed to analyze the crystal structure of this compound complexes, and how do intermolecular interactions affect their properties?

Q. Advanced

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve π-stacking and halogen bonding (C–Br⋯O/N).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯O contacts enhance thermal stability).

- Thermogravimetric Analysis (TGA) : Correlate packing efficiency with decomposition temperatures .

How does the steric and electronic interplay between substituents affect the catalytic applications of this compound in metal-organic frameworks (MOFs)?

Q. Advanced

- Ligand Design : The nitro group enhances MOF porosity by increasing polarity, while bromo groups provide sites for post-synthetic modification (e.g., Suzuki coupling).

- Catalytic Activity : DFT studies show Br⋯H–C interactions in MOFs can stabilize transition states in oxidation reactions .

What are the challenges in synthesizing enantiomerically pure derivatives of this compound, and how can chiral auxiliaries address them?

Q. Advanced

- Racemization Risk : Nitro groups can promote planar transition states. Use low-temperature asymmetric catalysis (e.g., Jacobsen epoxidation conditions).

- Chiral Resolution : Employ HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

How do solvent polarity and temperature affect the photophysical properties of this compound-based fluorophores?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.